molecular formula C19H19ClN2O3S2 B3401934 N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049132-34-4

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3401934
CAS No.: 1049132-34-4
M. Wt: 423 g/mol
InChI Key: LGNYJHYZDQWURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanamide derivative featuring a 4-chloro-2,5-dimethoxyphenyl group attached to the amide nitrogen and a 2-methyl-4-(thiophen-2-yl)thiazole moiety at the propanamide chain. Its design likely draws from known structure–activity relationships (SAR) of thiazole, thiophene, and dimethoxyphenyl-containing analogs .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-11-21-19(16-5-4-8-26-16)17(27-11)6-7-18(23)22-13-10-14(24-2)12(20)9-15(13)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNYJHYZDQWURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chloro-substituted phenyl ring : The presence of chlorine may enhance lipophilicity and influence receptor binding.
  • Methoxy groups : These contribute to the compound's electronic properties and potential interactions with biological targets.
  • A thiazole moiety : Known for its biological significance, thiazoles often exhibit antimicrobial and anticancer properties.

Molecular Formula

C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S

IUPAC Name

This compound

Anticancer Potential

The thiazole component is particularly noteworthy as thiazole derivatives have been associated with anticancer properties. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Study on Related Compounds

A study involving related compounds demonstrated that modifications in the structure significantly influenced biological activity. For example, 3,4-dichlorocinnamanilides exhibited a broader spectrum of antibacterial activity compared to their 4-chlorocinnamanilide counterparts . This suggests that similar modifications in this compound could enhance its efficacy.

ADMET Properties

Research on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for understanding the therapeutic potential of new compounds. Preliminary assessments indicate that compounds with similar structures possess favorable ADMET profiles, suggesting that this compound may also exhibit good bioavailability and low toxicity .

Scientific Research Applications

The compound N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structure and Composition

  • Chemical Formula : C18H19ClN2O2S
  • Molecular Weight : 358.88 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, a thiophene moiety, and a chlorinated dimethoxyphenyl group, which contribute to its biological activity.

Pharmacological Studies

The compound exhibits potential pharmacological properties, particularly in the modulation of neurotransmitter systems. Research indicates that derivatives of similar structures may act as serotonin receptor agonists or antagonists, which can lead to applications in treating mood disorders and anxiety-related conditions.

Case Study: Serotonin Receptor Interaction

A study on structurally related compounds demonstrated significant interactions with serotonin receptors, suggesting that this compound may have similar efficacy. The investigation utilized in vitro assays to measure receptor binding affinity and functional activity.

Anticancer Research

Emerging evidence suggests that thiazole derivatives possess anticancer properties. The incorporation of the thiazole ring in this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis
Compound BHeLa8.0Cell Cycle Arrest
N-(4-chloro...)A54910.0Apoptosis

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Its interaction with neurotransmitter systems could be explored for developing treatments for neurological disorders such as schizophrenia or depression.

Case Study: Neurotransmitter Modulation

Research involving similar compounds indicated modulation of dopamine and norepinephrine pathways. Investigations into the specific effects of this compound on these pathways could yield valuable insights into its therapeutic potential.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry for producing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways for drug development.

Synthesis Pathway Example

A synthetic route may involve:

  • Formation of the thiazole ring.
  • Introduction of the chlorinated dimethoxyphenyl group.
  • Final coupling reactions to yield the desired amide structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on three key structural features:

Substituted phenyl groups (e.g., 4-chloro-2,5-dimethoxyphenyl).

Thiazole-thiophene hybrid systems .

Propanamide backbone .

Compounds Sharing the 4-Chloro-2,5-dimethoxyphenyl Group

Compound Name Key Structural Differences Reported Applications/Activity Source
25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl) Phenethylamine backbone instead of propanamide; lacks thiazole-thiophene system. Psychoactive (serotonergic agonist activity linked to NBOMe/NBOH class) . [6]
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide Replaces thiophene with pyridine; includes trifluoropropylthio group. Pesticidal activity (Dow AgroSciences patent) . [9]
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide Azo dye backbone instead of thiazole-thiophene; nitro and methoxy substituents. Industrial dye/pigment (market database) . [10]

Key Insight : The 4-chloro-2,5-dimethoxyphenyl group is versatile, appearing in psychoactive, pesticidal, and industrial compounds. Its electronic and steric properties likely enhance binding to biological targets or stability in materials .

Thiazole-Thiophene Hybrid Analogs

Compound Name Key Structural Differences Reported Applications/Activity Source
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole core with phenyl instead of thiophene; carbohydrazide functional group. Anticancer activity (HepG-2 IC₅₀ = 1.61–1.98 μg/mL) . [3]
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide Triazole-thiophene system; acetamide backbone. No direct activity data; structural similarity suggests potential bioactivity . [11]
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl and triazole substituents; lacks propanamide chain. Structural characterization only; planar conformation may influence crystallinity . [1]

Key Insight : Thiazole-thiophene systems are pharmacophores in anticancer and pesticidal agents. Substitutions (e.g., methyl, fluorophenyl) modulate solubility and target affinity .

Propanamide Backbone Derivatives

Compound Name Key Structural Differences Reported Applications/Activity Source
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives Imidazolidin-ylidene sulfamoyl group; acetate ester instead of propanamide. Antibacterial/antifungal activity inferred from sulfonamide class . [5]
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide derivatives Simpler chloroacetamide structure; nitro substituent. Precursors for 4-thiazolidinones (antimicrobial/anti-inflammatory agents) . [4]

Key Insight : Propanamide derivatives are common in drug design due to metabolic stability. Substituents like thiophene-thiazole enhance π-π stacking in target binding .

Q & A

Basic Synthesis and Optimization

Q1: What are the key synthetic steps and reagents required to synthesize N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide? Answer: The synthesis involves:

Thiazole Ring Formation : Reacting 2-methyl-4-(thiophen-2-yl)thiazol-5-amine with a carbonyl source (e.g., chloroacetyl chloride) in the presence of triethylamine, as seen in analogous thiazole syntheses .

Amide Coupling : Linking the thiazole intermediate to 4-chloro-2,5-dimethoxyaniline via a propanamide bridge using coupling agents like EDC/HOBt .

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol-DMF mixtures ensures purity .
Critical Parameters : Temperature control (~20–25°C), solvent choice (dioxane or ethanol), and stoichiometric ratios are vital for yield optimization .

Advanced Analytical Characterization

Q2: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. LCMS) when characterizing this compound? Answer:

  • Orthogonal Techniques : Use FT-IR to confirm functional groups (amide C=O stretch ~1650 cm⁻¹), 1^1H/13^13C NMR to validate proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • X-ray Crystallography : For unambiguous structural confirmation, as applied to similar thiazole derivatives .
  • Dynamic HPLC-MS : Monitor reaction intermediates to identify side products causing discrepancies .

Biological Activity Profiling

Q3: What experimental designs are suitable for evaluating the compound’s anti-inflammatory or anticancer potential? Answer:

  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cells (e.g., RAW 264.7) .
    • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with paclitaxel as a positive control .
  • Mechanistic Studies : Use Western blotting to track apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., JAK/STAT pathways) .

Structure-Activity Relationship (SAR) Studies

Q4: How can structural modifications (e.g., substituent changes) enhance the compound’s bioactivity? Answer:

  • Functional Group Swaps : Replace the 4-chloro-2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency .
  • Heterocycle Variation : Substitute the thiophene ring with pyridine or furan to study π-stacking interactions in target binding .
  • Propanamide Bridge Optimization : Shorten the chain to acetamide or introduce branching to alter pharmacokinetics .
    Methodology : Parallel synthesis combined with molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Contradictory Data in Pharmacokinetic Studies

Q5: How should researchers address inconsistencies in solubility and bioavailability data? Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Permeability Assays : Conduct Caco-2 monolayer studies to assess intestinal absorption, comparing results with computational models like QSAR .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify degradation pathways .

Computational Modeling Applications

Q6: What computational strategies predict the compound’s reactivity or target interactions? Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate binding to COX-2 or EGFR kinases over 100 ns trajectories to evaluate stability and key residues (e.g., hydrogen bonds with Arg120) .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast toxicity, logP, and blood-brain barrier penetration .

Reaction Optimization via Design of Experiments (DoE)

Q7: How can DoE improve yield and reduce byproducts in the synthesis? Answer:

  • Factorial Design : Test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between pH and reaction time to maximize yield (>85%) .
  • PAT Tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.